REACTION_CXSMILES
|
CN(OC)[C:3](=[O:6])[CH2:4][F:5].[Li][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1>>[F:5][CH2:4][C:3]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:6]
|
Name
|
|
Quantity
|
12.64 g
|
Type
|
reactant
|
Smiles
|
CN(C(CF)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C=1C=NC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FCC(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |